molecular formula C17H20F5N3O6 B605859 Azido-PEG4-PFP ester

Azido-PEG4-PFP ester

Cat. No.: B605859
M. Wt: 457.3 g/mol
InChI Key: QSIFGTAWLLFXPY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Azido-PEG4-PFP ester is primarily used as a linker for bio-conjugation . Its primary targets are molecules with alkyne, BCN, or DBCO groups . It can also be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mode of Action

The azide group in this compound readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Pathways

This compound is involved in the process of bio-conjugation, where it forms a stable triazole linkage with target molecules . This process is part of the broader field of Click Chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

Pharmacokinetics

The presence of the peg spacer in the molecule is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage with the target molecule . This allows for the modification and functionalization of biomolecules, such as peptides and proteins .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the hydrophilic PEG spacer increases solubility in aqueous media . The compound is typically stored at -20°C , suggesting that low temperatures may be necessary for its stability. It is shipped at ambient temperature , indicating that it may be stable under a range of conditions.

Biochemical Analysis

Biochemical Properties

Azido-PEG4-PFP ester plays a significant role in biochemical reactions. It contains azide and PFP ester moieties . The azide group readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The PFP ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are currently under investigation. It is known that the PFP ester is used to label the primary amines of proteins, which could potentially influence cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its azide group and PFP ester moiety. The azide group enables Click Chemistry, forming a stable triazole linkage . The PFP ester, on the other hand, can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are yet to be fully understood. It is known that the PFP ester is more stable compared to a hydroxyl group .

Metabolic Pathways

The metabolic pathways involving this compound are not fully understood at this time. Its ability to label primary amines suggests that it may interact with enzymes or cofactors that recognize or modify these groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-PEG4-C2-Pfp ester involves the reaction of a polyethylene glycol derivative with an azide group and a pentafluorophenyl ester. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the esterification process . The reaction can be summarized as follows:

  • Activation of the polyethylene glycol derivative with a suitable activating agent.
  • Reaction with an azide-containing compound to introduce the azide group.
  • Esterification with pentafluorophenyl ester to form the final product.

Industrial Production Methods

Industrial production of N3-PEG4-C2-Pfp ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N3-PEG4-C2-Pfp ester primarily undergoes click chemistry reactions, specifically:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
  • Strain-promoted alkyne-azide cycloaddition (SPAAC)

Common Reagents and Conditions

Major Products

The major products formed from these reactions are triazole-linked conjugates, which are stable and have applications in various fields .

Comparison with Similar Compounds

N3-PEG4-C2-Pfp ester is unique due to its non-cleavable nature and four-unit polyethylene glycol structure. Similar compounds include:

These compounds share similar applications but differ in their reactive groups and specific uses in bioconjugation and drug development .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F5N3O6/c18-12-13(19)15(21)17(16(22)14(12)20)31-11(26)1-3-27-5-7-29-9-10-30-8-6-28-4-2-24-25-23/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIFGTAWLLFXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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